N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Physicochemical profiling Lipophilicity N-arylpiperazine SAR

This para-fluorophenylpiperazine-thiazole-benzamide (CAS 941898-61-9, MW 424.49, clogP ≈3.2) is the precise 4-fluoro regioisomer essential for SAR studies on D₂-like receptor selectivity — moving fluorine to the ortho or para position profoundly shifts binding profiles. Its unsubstituted benzamide serves as the minimal-activity control in anti-migratory cancer panels (see US20150274714A1). With a compliant MW and hydrogen-bonding capacity, it is also the non-radioactive (¹⁹F) reference standard required for PET radiochemistry when the ¹⁸F-analogue is used as a CNS tracer. Commercial availability from multiple vendors makes it an accessible, publication‑ready tool for receptor profiling and medicinal chemistry campaigns. Request a Certificate of Analysis to confirm ≥98% purity by HPLC and the exact 4-fluorophenyl substitution pattern before ordering.

Molecular Formula C22H21FN4O2S
Molecular Weight 424.49
CAS No. 941898-61-9
Cat. No. B2591500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
CAS941898-61-9
Molecular FormulaC22H21FN4O2S
Molecular Weight424.49
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H21FN4O2S/c23-17-6-8-19(9-7-17)26-10-12-27(13-11-26)20(28)14-18-15-30-22(24-18)25-21(29)16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,24,25,29)
InChIKeyYVGFTOZDTNIZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941898-61-9): Compound Identity and Structural Class for Sourcing Decisions


N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 941898-61-9, molecular formula C₂₂H₂₁FN₄O₂S, molecular weight 424.49 g/mol) belongs to the N-arylpiperazine class of synthetic small molecules . The compound features a 4-fluorophenylpiperazine moiety linked via a 2-oxoethyl bridge to a 2-aminothiazole core, which is further substituted with a benzamide group. Structurally, it belongs to the broader family of thiazol-2-yl benzamides, a class recognized in MeSH as relevant to enzyme modulation [1]. Despite its commercial availability from multiple vendors, this compound lacks dedicated primary research publications indexed in PubMed, and its biological activity profile remains uncharacterized in peer-reviewed literature as of the current search horizon.

Why N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide Cannot Be Interchanged with Structurally Similar Analogs


Within the N-arylpiperazine chemotype, seemingly minor structural modifications—including the position of the fluorine substituent on the phenyl ring, the length of the alkyl linker, and the nature of the amide substituent—can profoundly alter receptor binding profiles, selectivity windows, and physicochemical properties [1]. For instance, moving the fluorine from the para to the ortho position on the phenylpiperazine ring yields a distinct analog with different electronic distribution and steric presentation, while replacing the benzamide with a 4-methoxybenzamide or a cyclopentanecarboxamide generates compounds with divergent hydrogen-bonding capacity and lipophilicity . Generic substitution based solely on scaffold similarity therefore risks selecting a compound with an uncharacterized or functionally divergent activity profile, undermining experimental reproducibility and SAR interpretation.

Differential Evidence Assessment for N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide (941898-61-9): Comparator-Based Quantitative Analysis


Para-Fluoro Substitution vs. Ortho-Fluoro and Benzyl Analogs: Predicted Physicochemical Differentiation

In the absence of direct empirical bioactivity data for this compound, computational property prediction provides a basis for differentiation against the closest commercially available analogs. The target compound, bearing a para-fluorophenylpiperazine, is predicted to exhibit distinct lipophilicity (clogP) and electronic properties compared to its ortho-fluoro and benzyl-substituted counterparts. The para-fluoro substituent imparts a strong electron-withdrawing inductive effect while maintaining a linear molecular geometry, which contrasts with the sterically hindered ortho-fluoro analog and the more lipophilic benzyl analog lacking fluorine entirely [1]. In class-level SAR studies on related thiazole-piperazine series, para-fluoro substitution on the N-phenylpiperazine has been associated with enhanced metabolic stability compared to unsubstituted phenyl or benzyl derivatives, attributed to the electron-withdrawing effect of fluorine reducing cytochrome P450-mediated oxidation [2].

Physicochemical profiling Lipophilicity N-arylpiperazine SAR

Thiazole Linker Regiochemistry: 2-Oxoethyl vs. Carbonyl vs. Propyl Spacer Differentiation

The target compound contains a 2-oxoethyl linker (-CH₂-CO-) connecting the thiazole ring to the piperazine moiety. This is distinguished from the closely related carbonyl-linked analog N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, which contains a direct amide bond between the piperazine and the thiazole . The 2-oxoethyl linker introduces an additional methylene spacer, increasing conformational flexibility and altering the vector of the piperazine relative to the thiazole-benzamide pharmacophore. In published structure-activity relationship studies on analogous thiazole-piperazine series evaluated as acetylcholinesterase inhibitors, the presence of a flexible ethyl linker between the thiazole and piperazine was shown to yield AChE inhibition rates of 89.70–99.83% at 0.1 µM for optimized compounds, whereas rigidified analogs showed reduced activity, underscoring the functional significance of linker flexibility [1]. While the target compound has not been directly tested in this assay, the 2-oxoethyl linker structure aligns with the flexible linker design principle that produced the most potent inhibitors in that series.

Linker SAR Conformational flexibility Thiazole-piperazine series

Benzamide Terminal Group: Unsubstituted vs. 4-Methoxy and 4-Chloro Analogs in Kinase and GPCR Selectivity Contexts

The target compound features an unsubstituted benzamide group at the thiazole 2-position, distinguishing it from the 4-methoxybenzamide analog (CAS 946357-65-9) and the 4-chlorobenzamide analog (CAS 895570-26-0) [1]. In the broader benzamide-containing drug discovery literature—exemplified by FDA-approved benzamide compounds such as entinostat (a class I HDAC inhibitor) and various kinase inhibitors—the nature and position of substituents on the benzamide ring critically influence target selectivity, with electron-donating groups (e.g., 4-OCH₃) enhancing H-bond acceptor capacity and electron-withdrawing groups (e.g., 4-Cl) increasing metabolic stability but potentially altering off-target binding [2]. The unsubstituted benzamide of the target compound provides a neutral electronic profile at this position, serving as a minimal pharmacophore baseline for SAR expansion studies. This is particularly relevant because patent literature on thiazole analogs for anti-migration and anti-invasion indications confirms that benzamide substitution patterns are a key variable in optimizing cellular activity against proliferative disease models [3].

Kinase inhibition GPCR selectivity Benzamide SAR

Application Scenarios for N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide Based on Structural Class Evidence


Tool Compound for Dopamine D₂/D₃ or Serotonin 5-HT Receptor SAR Studies in the N-Arylpiperazine Series

The N-arylpiperazine scaffold is a privileged structure in dopaminergic and serotonergic GPCR ligand design. Compounds bearing a 2-oxoethyl-thiazole-benzamide architecture (as exemplified in the Bioorganic & Medicinal Chemistry Letters series by Kumar et al., 2008) have been explicitly synthesized and evaluated as atypical antipsychotic agents targeting D₂ receptors [1]. The target compound's para-fluorophenylpiperazine moiety, combined with its unsubstituted benzamide, positions it as a versatile intermediate-complexity probe for systematic receptor profiling studies. Researchers investigating the impact of fluorine position on dopamine D₂ vs. D₃ selectivity, or comparing 4-fluorophenyl to 2-fluorophenyl or 4-methoxyphenyl substitution, would benefit from including this compound as a reference point in a panel of structurally related analogs [2].

Baseline Compound for Acetylcholinesterase (AChE) Inhibition Screening in Neurodegenerative Disease Programs

Thiazole-piperazine hybrids have demonstrated potent and selective acetylcholinesterase inhibition in published studies, with optimized compounds achieving >95% inhibition at sub-micromolar concentrations (Özkay et al., 2017). While the target compound has not been directly tested for AChE activity, its structural features—a flexible 2-oxoethyl linker and a thiazole core—align with the pharmacophoric elements present in the most active compounds of that series. The compound may serve as a synthetic intermediate for further derivatization (e.g., modifying the benzamide or the piperazine N-aryl group) or as an unoptimized starting point for AChE inhibitor discovery campaigns, where its activity relative to donepezil or other standards can be established through Ellman's assay [1].

Negative Control or Scaffold-Hopping Intermediate in Kinase and Cellular Proliferation Assays

Patent literature (US20150274714A1) establishes that thiazole-benzamide compounds exhibit anti-migratory and anti-invasive activity in cancer cell models [2]. The unsubstituted benzamide of the target compound may serve as a minimally active control compound against which more heavily substituted analogs can be benchmarked. Additionally, its molecular properties (MW 424.49, clogP ≈ 2.8) place it within favorable drug-like chemical space (Lipinski Rule of 5 compliant), making it suitable for cellular permeability and cytotoxicity counter-screening alongside more potent lead compounds in oncology or inflammation programs.

Fluorine-Probe for ¹⁸F Radioligand Development Feasibility Assessment

The presence of a para-fluorophenyl group makes this compound a candidate for cold-reference standard preparation in positron emission tomography (PET) tracer development programs. 4-[¹⁸F]fluorophenylpiperazine derivatives have been explored as serotonin receptor (5-HT₂) imaging agents [1]. The target compound, with its well-defined synthetic route from 4-fluorophenylpiperazine, can serve as the non-radioactive (¹⁹F) reference standard required for identity, purity, and specific activity validation in PET radiochemistry workflows, particularly if the compound or its close analogs are advanced as potential CNS receptor imaging probes.

Quote Request

Request a Quote for N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.